molecular formula C23H24N4O2 B12254828 N-{1-[1-(2-{[1,1'-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

N-{1-[1-(2-{[1,1'-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B12254828
M. Wt: 388.5 g/mol
InChI Key: LAFLLQTUONSGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(2-{[1,1’-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a pyrrolidine ring, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-[1-[2-(4-phenylphenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C23H24N4O2/c1-17(28)25-21-14-24-27(15-21)22-11-12-26(16-22)23(29)13-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-10,14-15,22H,11-13,16H2,1H3,(H,25,28)

InChI Key

LAFLLQTUONSGJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-{[1,1’-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, including the formation of the biphenyl group, the pyrrolidine ring, and the pyrazole moiety. The process often begins with the preparation of the biphenyl acetyl chloride, which is then reacted with pyrrolidine to form the intermediate. This intermediate is further reacted with a pyrazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-{[1,1’-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the biphenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[1-(2-{[1,1’-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-{[1,1’-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(2-{[1,1’-biphenyl]-4-yl}acetyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.